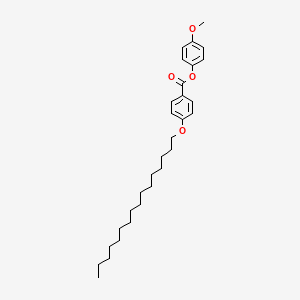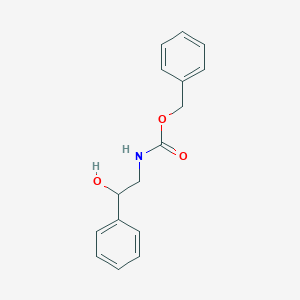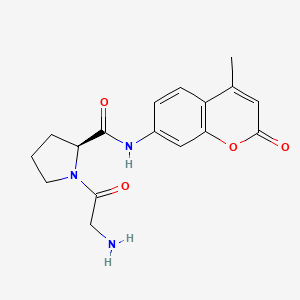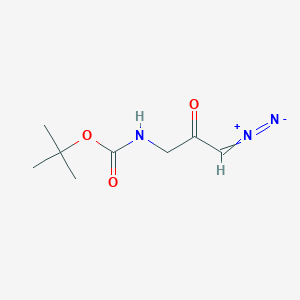
Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, enhancing the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions.
Reduction: The compound can be reduced to form amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Typically involves mild oxidizing agents.
Reduction: Sodium borohydride is commonly used for the reduction of Boc-protected compounds.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane are used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include free amines after deprotection and various substituted amines depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester is widely used in scientific research, particularly in:
Mécanisme D'action
The mechanism of action of Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate. The deprotection mechanism involves the cleavage of the carbamate bond under acidic conditions, releasing the free amine and carbon dioxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-protected amino acids: Used in peptide synthesis.
N-Boc-protected amines: Commonly used in organic synthesis.
N-Boc-protected alcohols: Used in the synthesis of complex organic molecules.
Uniqueness
Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester is unique due to its specific structure that allows for selective protection and deprotection of amine groups. Its stability under basic conditions and ease of removal under acidic conditions make it a versatile tool in organic synthesis, particularly in the synthesis of peptides and pharmaceuticals .
Propriétés
IUPAC Name |
tert-butyl N-(3-diazo-2-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)10-4-6(12)5-11-9/h5H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWKMKHAHDDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90797492 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67865-69-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


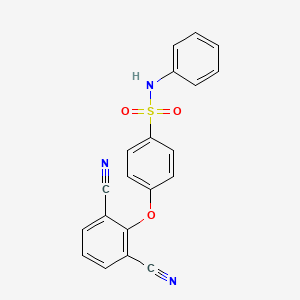
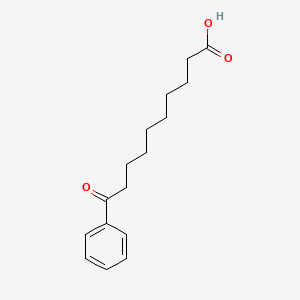
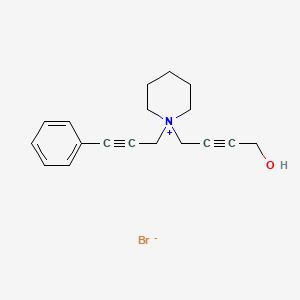
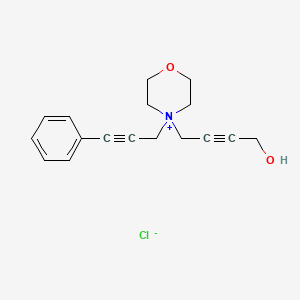
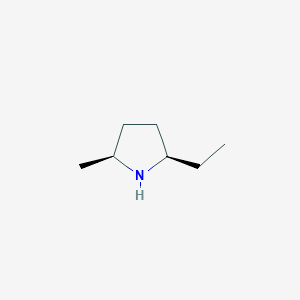

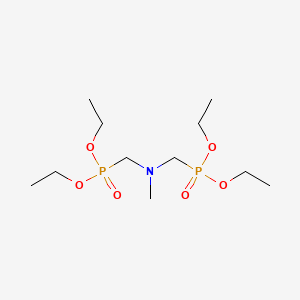
![1,4-Naphthalenedione, 2-[1,1'-biphenyl]-4-yl-3-hydroxy-](/img/structure/B1659693.png)
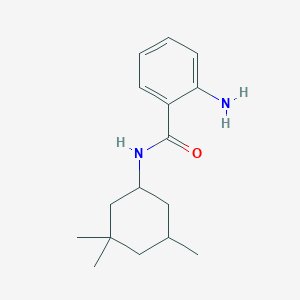
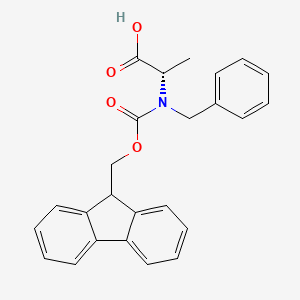
![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)
